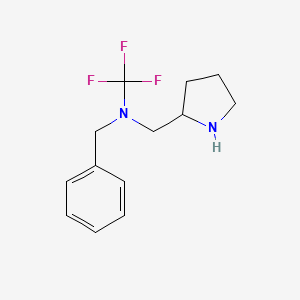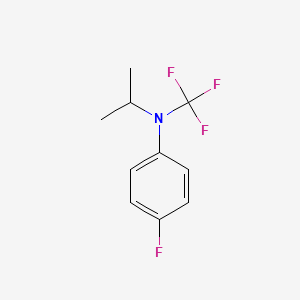
4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to an aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Isopropylation: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or Ruppert’s reagent (CF3SiMe3) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen or methyl groups to enhance metabolic stability and bioavailability.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity by influencing electronic and steric properties. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluoro group attached to the aniline ring.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the isopropyl group.
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
Uniqueness
4-Fluoro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of fluoro, trifluoromethyl, and isopropyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.
Propiedades
Fórmula molecular |
C10H11F4N |
|---|---|
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
4-fluoro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F4N/c1-7(2)15(10(12,13)14)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Clave InChI |
SDEOFOORCGKDFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=C(C=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



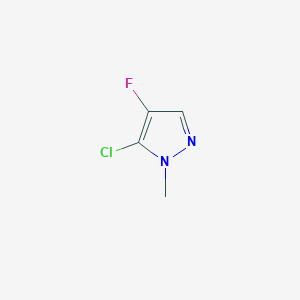
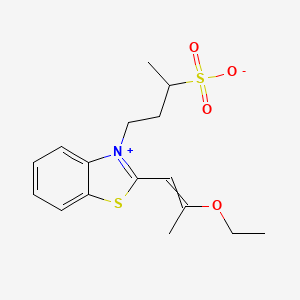
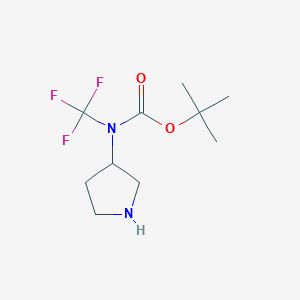

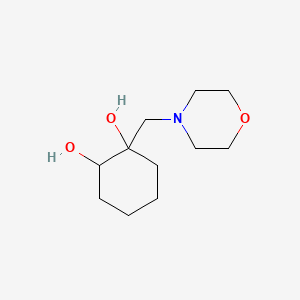
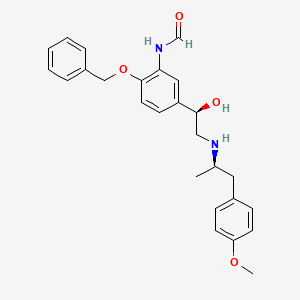
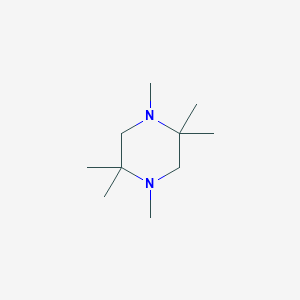
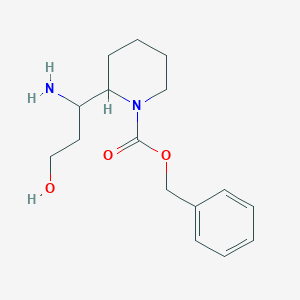
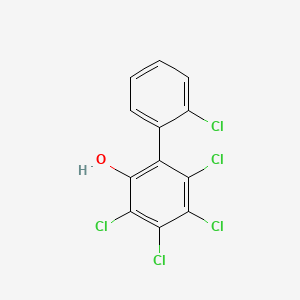
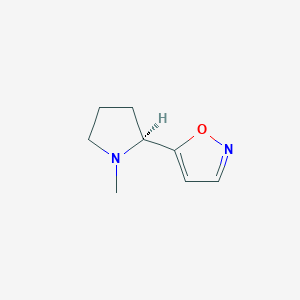
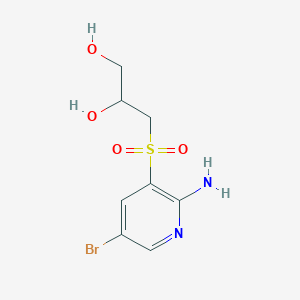
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
